Biotin-PEG24-Acid
Overview
Description
Biotin-PEG24-Acid is a compound that consists of biotin linked to a polyethylene glycol (PEG) chain with 24 ethylene glycol units, terminating in a carboxylic acid group. This compound is widely used as a linker in various biochemical applications, particularly in the formation of PROTACs (proteolysis-targeting chimeras) which facilitate selective protein degradation via the ubiquitin-proteasome system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Biotin-PEG24-Acid typically involves the conjugation of biotin to a PEG chain. The process begins with the activation of the carboxyl group of biotin using a coupling reagent such as N-hydroxysuccinimide (NHS) to form an NHS ester. This activated ester then reacts with the amine group of a PEG chain to form an amide bond, resulting in this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and solvent choice, to ensure high yield and purity. The product is then purified using techniques such as chromatography to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
Biotin-PEG24-Acid primarily undergoes biotinylation reactions, where the biotin moiety forms a stable complex with avidin or streptavidin. The PEG chain provides solubility and flexibility, making it suitable for various biochemical applications .
Common Reagents and Conditions
Biotinylation Reactions: These reactions typically involve the use of NHS esters to activate the carboxyl group of biotin, which then reacts with primary amines on target molecules.
Coupling Reactions: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is commonly used to couple the carboxyl group of this compound to amine groups on proteins or other molecules.
Major Products Formed
The major products formed from these reactions are biotinylated molecules, which can be used in various applications such as labeling, detection, and purification .
Scientific Research Applications
Biotin-PEG24-Acid has a wide range of applications in scientific research:
Mechanism of Action
Biotin-PEG24-Acid exerts its effects through the biotin moiety, which has a high affinity for avidin and streptavidin. This strong binding interaction is used to immobilize or detect biotinylated molecules. The PEG chain enhances solubility and reduces non-specific binding, making the compound highly effective in various applications .
Comparison with Similar Compounds
Similar Compounds
Biotin-PEG12-Acid: Contains a shorter PEG chain with 12 ethylene glycol units.
Biotin-PEG4-Acid: Contains an even shorter PEG chain with 4 ethylene glycol units.
NHS-dPEG24-Biotin: Similar to Biotin-PEG24-Acid but with an NHS ester group for easier conjugation to amines.
Uniqueness
This compound is unique due to its longer PEG chain, which provides greater flexibility and solubility compared to shorter PEG linkers. This makes it particularly useful in applications requiring reduced non-specific binding and enhanced solubility .
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C61H117N3O28S/c65-58(4-2-1-3-57-60-56(55-93-57)63-61(68)64-60)62-6-8-70-10-12-72-14-16-74-18-20-76-22-24-78-26-28-80-30-32-82-34-36-84-38-40-86-42-44-88-46-48-90-50-52-92-54-53-91-51-49-89-47-45-87-43-41-85-39-37-83-35-33-81-31-29-79-27-25-77-23-21-75-19-17-73-15-13-71-11-9-69-7-5-59(66)67/h56-57,60H,1-55H2,(H,62,65)(H,66,67)(H2,63,64,68)/t56-,57-,60-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDKCSORFFNBMQV-ARCIYZCHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)NC(=O)N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)NC(=O)N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C61H117N3O28S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1372.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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